molecular formula C23H21N3O3 B3566233 2-(2-methoxyphenoxy)-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]acetamide

2-(2-methoxyphenoxy)-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]acetamide

Cat. No.: B3566233
M. Wt: 387.4 g/mol
InChI Key: YQROHCIWYBCIQX-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]acetamide is a complex organic compound that features a benzimidazole core, which is a common structural motif in many biologically active molecules

Preparation Methods

The synthesis of 2-(2-methoxyphenoxy)-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Introduction of the methoxyphenoxy group: This step involves the nucleophilic substitution reaction where a methoxyphenol reacts with an appropriate electrophile.

    Acetamide formation: The final step involves the formation of the acetamide linkage through the reaction of an amine with an acylating agent.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(2-Methoxyphenoxy)-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenoxy group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Methoxyphenoxy)-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to other bioactive molecules.

    Pharmacology: Research focuses on its interaction with biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar compounds to 2-(2-methoxyphenoxy)-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]acetamide include:

    2-(2-methoxyphenoxy)-N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide: Lacks the methyl group on the benzimidazole ring.

    2-(2-methoxyphenoxy)-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide: Has the methyl group at a different position on the benzimidazole ring.

The uniqueness of this compound lies in the specific positioning of the methyl group on the benzimidazole ring, which can influence its biological activity and binding properties.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-15-7-12-18-19(13-15)26-23(25-18)16-8-10-17(11-9-16)24-22(27)14-29-21-6-4-3-5-20(21)28-2/h3-13H,14H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQROHCIWYBCIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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